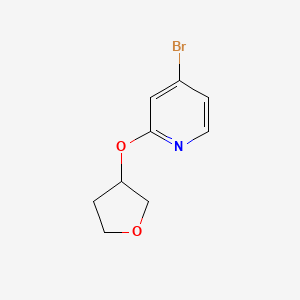

4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine

Beschreibung

4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine is a brominated pyridine derivative featuring a tetrahydrofuran (THF) ring attached via an ether linkage at the pyridine’s 2-position and a bromine atom at the 4-position. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the combination of a halogen atom and a cyclic ether substituent. Its molecular weight is 244.09 g/mol (based on analogs in and ).

Eigenschaften

IUPAC Name |

4-bromo-2-(oxolan-3-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-1-3-11-9(5-7)13-8-2-4-12-6-8/h1,3,5,8H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHDTCLHTVTXCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671716 | |

| Record name | 4-Bromo-2-[(oxolan-3-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142194-55-5 | |

| Record name | 4-Bromo-2-[(tetrahydro-3-furanyl)oxy]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142194-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-[(oxolan-3-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form different oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced products[][1].

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed[][1].

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in metal-catalyzed reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and as a building block in the synthesis of various industrial chemicals[][1].

Vergleich Mit ähnlichen Verbindungen

Positional Isomers

5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine (CAS 494771-98-1)

- Structural Difference : Bromine at position 5 instead of 3.

- Impact: The bromine’s position alters the electronic distribution of the pyridine ring.

- Molecular Weight : 244.09 g/mol (identical to the target compound).

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (CAS 1049023-88-2)

- Structural Difference : Bromine at position 2 and THF-ether at position 3.

- Impact : The proximity of bromine and THF groups may lead to intramolecular steric clashes, reducing conformational flexibility. This could hinder interactions in catalytic or binding applications.

Substituent Variations

4-Bromo-3-ethoxypyridine (CAS 2026-42-8)

- Structural Difference : Ethoxy group replaces the THF-ether.

4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}pyridine

- Structural Difference : A silyl-protected hydroxymethyl group replaces the THF-ether.

- Impact : The silyl group enhances stability under basic conditions but introduces sensitivity to acidic or fluoride-mediated cleavage, limiting utility in certain synthetic pathways.

4-Bromo-2-(trifluoromethyl)pyridine

- Structural Difference : Trifluoromethyl (CF₃) group replaces the THF-ether.

- Impact : The strong electron-withdrawing CF₃ group increases the pyridine’s electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to the THF-ether analog.

Ring-Size Analogs

3-Bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine (CAS 422557-23-1)

- Structural Difference : Tetrahydrofuran replaced by tetrahydropyran (a six-membered ether ring).

Functional Group Additions

5-Bromo-N-(tetrahydro-2H-pyran-4-yl)pyridine-3-sulfonamide (CAS 1307606-48-9)

- Structural Difference : Sulfonamide group added to the pyridine.

- Impact: The sulfonamide introduces hydrogen-bond donor/acceptor capabilities, which could improve binding to protein targets compared to the THF-ether derivative.

Biologische Aktivität

4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article will explore the available research findings, case studies, and comparative analyses related to the biological activity of this compound.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₀BrNO₂, with a molecular weight of approximately 244.09 g/mol. It features a bromine atom on the pyridine ring and a tetrahydrofuran moiety linked through an ether bond. This unique structure contributes to its diverse biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Structural Features | Pyridine ring with bromine and tetrahydrofuran moiety |

Antimicrobial Activity

Research indicates that pyridine derivatives, including 4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine, exhibit significant antimicrobial properties. For instance, compounds with similar structural features have demonstrated effectiveness against various bacterial strains. The presence of the tetrahydrofuran group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy.

Anticancer Potential

Recent studies highlight the anticancer potential of 4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine. In vitro assays have shown that this compound can inhibit cell proliferation in several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Evaluation

A study evaluating the cytotoxic effects of 4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine on human cancer cell lines revealed IC50 values indicative of potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF7 | 8.3 |

| A549 | 15.0 |

These results suggest that the compound may serve as a lead for further development in cancer therapeutics.

The biological activity of 4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Similar compounds have been identified as inhibitors of specific kinases involved in cancer progression.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Evidence suggests that it can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of 4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine, it is beneficial to compare it with structurally related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-Bromo-pyridine | Moderate | Low |

| 4-Bromo-3-(tetrahydrofuran-3-yloxy)pyridine | High | Moderate |

| 4-Bromo-2-(tetrahydrofuran-3-yloxy)pyridine | High | High |

This table illustrates that while other compounds exhibit varying degrees of activity, 4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine shows promising potential in both antimicrobial and anticancer domains.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.